molecular formula C17H27N5O2 B2423392 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 1797722-47-4

3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2423392
CAS No.: 1797722-47-4
M. Wt: 333.436
InChI Key: WENNVFMXJIKTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a morpholinopyridazinyl group attached to a piperazine ring, which is further connected to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions One common approach is to start with the preparation of the morpholinopyridazinyl intermediate, which is then reacted with a piperazine derivative

    Preparation of Morpholinopyridazinyl Intermediate: This step involves the reaction of morpholine with a pyridazine derivative under controlled conditions, often using a catalyst to facilitate the reaction.

    Formation of Piperazine Derivative: The morpholinopyridazinyl intermediate is then reacted with a piperazine compound, typically in the presence of a base to promote nucleophilic substitution.

    Introduction of Butanone Moiety: The final step involves the reaction of the piperazine derivative with a butanone precursor, such as 3-methylbutanone, under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine and morpholinopyridazinyl moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, bases (e.g., NaOH, KOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(4-(4-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
  • 3-Methyl-1-(4-(5-piperazinopyridazin-3-yl)piperazin-1-yl)butan-1-one
  • 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperidin-1-yl)butan-1-one

Uniqueness

3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both morpholinopyridazinyl and piperazine moieties enhances its potential as a versatile pharmacophore, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-14(2)11-17(23)22-5-3-21(4-6-22)16-12-15(13-18-19-16)20-7-9-24-10-8-20/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENNVFMXJIKTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.